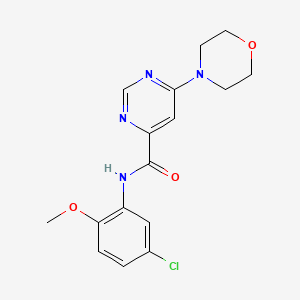
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride is a chiral compound with a specific stereochemistry. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an aminoethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The (1R,2S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclohexanone and ethylenediamine are used.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Automated Resolution: High-throughput chiral resolution techniques are employed.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexanone derivative.
Reduction: (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.
Substitution: N-alkyl derivatives of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.
Applications De Recherche Scientifique
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of chiral catalysts and ligands.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Modulation: It may act as a modulator of neurotransmitter release, affecting synaptic transmission.
Receptor Binding: It can bind to specific receptors in the nervous system, influencing signal transduction pathways.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol: The free base form without the hydrochloride salt.
(1S,2R)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride: The enantiomer with opposite stereochemistry.
Cyclohexanol: The parent compound without the aminoethyl substitution.
Uniqueness
Chirality: The specific (1R,2S) configuration imparts unique biological activity.
Hydrochloride Salt: Enhances solubility and stability compared to the free base form.
Aminoethyl Substitution: Provides additional functional groups for chemical reactions and biological interactions.
This detailed article covers the various aspects of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride, from its synthesis to its applications and mechanism of action
Propriétés
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZQPVKOXJNHFY-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2701117.png)
![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)
![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)


![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2701131.png)


![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2701134.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)
